Product packaging for 2-(dimethoxymethyl)-1H-benzo[d]imidazole(Cat. No.:CAS No. 13616-10-9)

2-(dimethoxymethyl)-1H-benzo[d]imidazole

Cat. No.: B080139
CAS No.: 13616-10-9
M. Wt: 192.21 g/mol
InChI Key: FTSNSOOYLSEPOE-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-1H-benzo[d]imidazole is a synthetically valuable benzimidazole derivative where the aldehyde functionality is protected as a dimethyl acetal. This protection makes it a stable and versatile key intermediate for constructing a diverse array of complex molecules in medicinal chemistry and drug discovery research . The primary research value of this compound lies in its role as a direct precursor to 1H-benzo[d]imidazole-2-carboxaldehyde , a privileged scaffold used in the generation of Schiff bases, chalcones, and various fused polyheterocycles with potential biological activities . Benzimidazole cores are recognized as privileged structures in drug discovery due to their wide spectrum of therapeutic potential . They are known to exhibit activities against various targets, and research into novel derivatives remains a significant area of focus for developing new therapeutic agents . The synthetic protocol for accessing this compound has been refined to offer advantages such as a single-step process, short reaction times, mild conditions, and high yields, making it an efficient and reliable building block for research . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2 B080139 2-(dimethoxymethyl)-1H-benzo[d]imidazole CAS No. 13616-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethoxymethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-13-10(14-2)9-11-7-5-3-4-6-8(7)12-9/h3-6,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSNSOOYLSEPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC2=CC=CC=C2N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Benzimidazole Scaffolds in Advanced Organic Synthesis

The benzimidazole (B57391) core, a fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in medicinal chemistry and advanced organic synthesis. researchgate.net This designation stems from its recurring presence in a multitude of pharmacologically active compounds that can interact with various biological targets. nih.govmdpi.com The structural rigidity and the presence of nitrogen heteroatoms allow for diverse intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to enzymes and receptors.

The synthesis of the benzimidazole nucleus is a cornerstone of heterocyclic chemistry. The most common methods involve the condensation of o-phenylenediamines with either carboxylic acids (Phillips-Ladenburg reaction) or aldehydes (Weidenhagen reaction). semanticscholar.orgorientjchem.org These foundational reactions have been extensively modified and optimized, with modern protocols employing a wide array of catalysts and conditions to improve yields and substrate scope. nih.govresearchgate.net The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to the generation of large libraries of compounds for drug discovery and materials science. This adaptability has cemented the benzimidazole framework as a central building block in the development of novel functional molecules.

Table 1: Examples of Prominent Pharmacologically Active Benzimidazole Derivatives This interactive table showcases the diverse applications of the benzimidazole scaffold in medicine.

Drug NameTherapeutic Application
Omeprazole Proton pump inhibitor (treats acid reflux and ulcers)
Mebendazole Anthelmintic (treats parasitic worm infections)
Albendazole Anthelmintic (broad-spectrum anti-parasitic)
Telmisartan Angiotensin II receptor blocker (treats high blood pressure)
Pimobendan Inodilator (used in veterinary cardiology)

The Dimethoxymethyl Group As a Versatile Protecting Group and Synthetic Handle

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to ensure chemoselectivity. The aldehyde group is highly reactive towards nucleophiles, oxidants, and reductants. The dimethoxymethyl group, a type of acetal (B89532), serves as an excellent protecting group for aldehydes.

The formation of the dimethyl acetal from an aldehyde is typically achieved by reaction with methanol (B129727) under acidic conditions, with the removal of water to drive the equilibrium. This protected form is robust and stable under a wide range of reaction conditions, particularly those involving bases, nucleophiles, and hydrides. This stability allows chemists to perform modifications on other parts of the molecule without affecting the latent aldehyde.

The true versatility of the dimethoxymethyl group lies in its function as a "synthetic handle." The deprotection, or hydrolysis, of the acetal back to the aldehyde is readily accomplished under mild aqueous acidic conditions. semanticscholar.org This unmasking reveals the reactive aldehyde, which can then participate in a vast array of subsequent transformations. These include, but are not limited to, Wittig reactions, aldol (B89426) condensations, reductive aminations, and oxidations to the corresponding carboxylic acid. Thus, 2-(dimethoxymethyl)-1H-benzo[d]imidazole acts as a stable repository for the benzimidazole-2-carboxaldehyde moiety, which can be released on demand for further synthetic elaboration.

Table 2: General Conditions for Acetal Protection and Deprotection of Aldehydes This interactive table summarizes common reagent systems for the management of the acetal protecting group.

TransformationReagent / ConditionNotes
Protection (Acetal Formation) Methanol (CH₃OH), Acid Catalyst (e.g., p-TsOH, HCl)Requires removal of water (e.g., Dean-Stark apparatus or dehydrating agent).
Protection (Acetal Formation) Trimethyl Orthoformate, Acid CatalystActs as both reagent and dehydrating agent.
Deprotection (Hydrolysis) Aqueous Acid (e.g., dilute HCl, H₂SO₄, Acetic Acid)A standard and widely used method.
Deprotection (Hydrolysis) Trifluoroacetic Acid (TFA) in CH₂Cl₂/H₂OOften used for acid-sensitive substrates.
Deprotection (Transacetalization) Acetone, Acid Catalyst (e.g., Sc(OTf)₃)Mild conditions that can be chemoselective.

Current Research Landscape and Academic Focus on 2 Dimethoxymethyl 1h Benzo D Imidazole

Classical and Oxidant-Mediated Approaches to 2-Substituted Benzimidazoles

The traditional synthesis of the benzimidazole (B57391) nucleus often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. However, for 2-substituted benzimidazoles bearing an aldehyde equivalent, the direct condensation with aldehydes is a more common and direct approach.

Condensation Reactions of o-Phenylenediamines with Aldehyde Equivalents

The most straightforward and widely employed method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes. orientjchem.org This reaction, in its basic form, involves the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the benzimidazole ring. For the synthesis of this compound, the corresponding aldehyde equivalent, 2,2-dimethoxyacetaldehyde, would be the required starting material.

The reaction conditions for these condensations can vary significantly, often requiring acidic or basic catalysts and elevated temperatures to drive the reaction to completion. A variety of catalysts have been employed to facilitate this transformation, including p-toluenesulfonic acid (p-TsOH) orientjchem.org, boric acid, and scandium(III) triflate researchgate.net. The choice of solvent can also influence the reaction outcome, with options ranging from polar protic solvents like ethanol (B145695) to aprotic solvents like dimethylformamide (DMF) orientjchem.org.

Catalysts and Conditions for Condensation Reactions
CatalystSolventTemperatureKey Advantages
p-TsOHDMF/Toluene80°C - RefluxReadily available and effective acid catalyst. orientjchem.org
Boric AcidAqueous mediaMild conditionsEnvironmentally benign and mild catalyst. researchgate.net
Sc(OTf)3Not specifiedNot specifiedEfficient Lewis acid catalyst. researchgate.net

Application of Oxidizing Agents in Cyclocondensation Processes

In many instances, the condensation of o-phenylenediamines with aldehydes is followed by an oxidative cyclodehydrogenation step to furnish the aromatic benzimidazole ring. mdpi.com This can be achieved by employing a variety of oxidizing agents. The oxidant facilitates the removal of two hydrogen atoms from the cyclized intermediate, driving the aromatization process.

A range of oxidants have been successfully utilized for this purpose, including hydrogen peroxide (H2O2) in the presence of an acid like HCl or a catalyst like TiO2 nanoparticles. rsc.orgorganic-chemistry.org Other notable oxidizing systems include hypervalent iodine reagents and Oxone. organic-chemistry.org The use of molecular oxygen, often in conjunction with a catalyst, presents a greener alternative. For example, copper(II) hydroxide (B78521) has been shown to be an efficient solid catalyst for the synthesis of multifunctionalized benzimidazoles under an open oxygen atmosphere at room temperature. scirp.org

Oxidizing Agents in Benzimidazole Synthesis
Oxidizing AgentCatalyst/Co-reagentKey Features
Hydrogen Peroxide (H2O2)HCl or TiO2 NPsReadily available and environmentally benign oxidant. rsc.orgorganic-chemistry.org
Hypervalent Iodine-Mild conditions and short reaction times. organic-chemistry.org
Oxone-Rapid reaction at room temperature. organic-chemistry.org
Molecular Oxygen (Air)Cu(OH)2Green and economical oxidant. scirp.org

Modern Catalytic Strategies for Benzimidazole Ring Formation

The drive towards more efficient, selective, and environmentally friendly synthetic methods has led to the development of modern catalytic strategies for benzimidazole synthesis. These approaches often offer milder reaction conditions, broader substrate scope, and higher yields compared to classical methods.

Transition-Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Transition metals, particularly palladium and copper, have played a pivotal role in the development of modern synthetic methodologies for benzimidazoles. rsc.org These catalysts can facilitate intramolecular C-N bond formation through cross-coupling reactions. For instance, the intramolecular C-H activation of N-arylamidines, catalyzed by copper(II) acetate (B1210297) or palladium complexes, provides a direct route to the benzimidazole scaffold. rsc.org

Iron-catalyzed reactions have also emerged as a cost-effective and environmentally benign alternative. For example, an iron-catalyzed, one-pot, three-component reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate has been developed for the synthesis of benzimidazole derivatives. nih.gov Furthermore, iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines offers a sustainable approach to 1,2-disubstituted benzimidazoles. researchgate.net

Nanoparticle-Catalyzed Green Synthesis Protocols (e.g., ZnO-NPs)

In recent years, the use of nanoparticles as heterogeneous catalysts has gained significant attention in organic synthesis due to their high surface area, enhanced catalytic activity, and ease of recovery and reusability. researchgate.net Several nanoparticle systems have been successfully employed for the synthesis of benzimidazoles.

Zinc oxide nanoparticles (ZnO-NPs) have been utilized as an efficient and recyclable catalyst for the condensation of o-phenylenediamines with aldehydes under ultrasound irradiation or via ball-milling techniques. semanticscholar.org This approach offers several advantages, including mild reaction conditions, short reaction times, and high yields. semanticscholar.org Similarly, zinc sulfide (B99878) nanoparticles (nano-ZnS) have been shown to be effective for the one-pot cyclocondensation of substituted aldehydes with o-phenylenediamines in ethanol. ajgreenchem.com

Other notable examples of nanoparticle catalysts include:

Fe3O4 nanoparticles: These magnetic nanoparticles act as a recyclable catalyst for benzimidazole synthesis, often in green solvent systems like PEG-400/H2O. biointerfaceresearch.com

Copper(II) oxide (CuO) nanoparticles: These have been used for the solvent-free synthesis of 2-arylbenzimidazoles. semanticscholar.org

Silver nanoparticles: Greenly synthesized silver nanoparticles have been used as a catalytic agent in the one-pot synthesis of benzimidazoles from 2-nitroaniline. researchgate.net

Nanoparticle Catalysts for Benzimidazole Synthesis
Nanoparticle CatalystReaction ConditionsKey Advantages
ZnO-NPsUltrasound/Ball-millingMild conditions, short reaction times, recyclability. semanticscholar.org
Nano-ZnSEthanol, 70°CHigh yields, easy work-up, green catalyst. ajgreenchem.comaip.org
Fe3O4-NPsPEG-400/H2O, Room temp.Magnetically recoverable, green solvent system. biointerfaceresearch.com
CuO-NPsSolvent-freeHigh yields, short reaction times, reusable catalyst. semanticscholar.org

Direct Access Protocols for Dimethyl Acetal (B89532) Protected Benzimidazole-2-Carboxaldehydes

A direct and efficient method for the synthesis of dimethyl acetal protected benzimidazole-2-carboxaldehydes, which includes the target compound this compound, has been reported. This approach involves the condensation of 1,2-diaminobenzenes with methyl 4,4-dimethoxy-3-oxobutanoate. semanticscholar.org

This reaction is effectively catalyzed by an imidazolium (B1220033) ionic liquid, HBIm$TFA. The use of this catalyst offers several advantages, including short reaction times, mild reaction conditions, high efficiency, and easy purification of the products. Furthermore, the catalyst is recyclable and the protocol is scalable, making it an attractive method for the synthesis of these valuable intermediates. semanticscholar.org This method provides a direct entry to the desired 2-(dimethoxymethyl) functionality on the benzimidazole ring, bypassing the need to handle the potentially unstable benzimidazole-2-carboxaldehyde.

Regioselective Synthesis and Functionalization of the Benzimidazole Core

The synthesis of substituted benzimidazoles from unsymmetrical o-phenylenediamines presents a significant challenge regarding regioselectivity. The reaction can potentially yield two different regioisomers, and controlling the outcome is crucial for synthesizing pure, single-isomer products.

Recent studies have demonstrated that reaction conditions can be tuned to achieve high levels of regioselectivity. For instance, in the synthesis of N/S-difunctionalized benzimidazoles, different outcomes were observed under solvent-mediated, solvent-free, and visible-light-mediated conditions, allowing for selective access to different products. jlu.edu.cn This highlights the principle that the choice of solvent, catalyst, and energy source can direct the reaction pathway towards a desired regioisomer. jlu.edu.cn Similarly, reactivity-controlled strategies are being developed for the regiospecific synthesis of 1,2-disubstituted benzimidazoles from differentiated dihaloarenes.

The functionalization of the pre-formed benzimidazole core is another important strategy. Reactions such as alkylation, acylation, and formylation can be carried out on the benzimidazole ring, although these can also result in mixtures of products if not carefully controlled. For example, N-methylation of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole can lead to disubstituted products. Careful selection of reagents and reaction conditions is therefore essential to achieve selective functionalization at a specific nitrogen or carbon atom of the benzimidazole scaffold.

Transformations Involving the Dimethoxymethyl Group

The dimethoxymethyl group is an acetal, which is synthetically equivalent to a formyl (aldehyde) group. This functionality is often employed as a protecting group for the aldehyde, allowing for reactions to be carried out on other parts of the molecule without affecting the aldehyde. The subsequent deprotection reveals the highly reactive formyl group, which can then participate in a variety of chemical transformations.

Hydrolysis of the Acetal to the Aldehyde Moiety

The primary transformation of the dimethoxymethyl group is its hydrolysis to the corresponding aldehyde, 2-formyl-1H-benzo[d]imidazole. This reaction is a standard acetal deprotection, typically achieved under acidic conditions. The presence of water and an acid catalyst facilitates the cleavage of the two methoxy (B1213986) groups, yielding the formyl group and two equivalents of methanol (B129727).

Commonly used acidic conditions for this type of hydrolysis include treatment with aqueous solutions of mineral acids, such as hydrochloric acid or sulfuric acid, or organic acids like p-toluenesulfonic acid. The reaction mechanism involves protonation of one of the acetal oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields a hemiacetal, which then undergoes a similar acid-catalyzed elimination of a second methanol molecule to afford the final aldehyde product. The stability of the benzimidazole ring under these conditions makes this a reliable and high-yielding transformation.

Deprotection Strategies and Subsequent Reactivity of the Formyl Group

Once deprotected, the resulting 2-formyl-1H-benzo[d]imidazole becomes a key precursor for further derivatization due to the high reactivity of the aldehyde's carbonyl group. The formyl group is a strong electrophile and readily undergoes reactions with various nucleophiles.

One significant application is in Friedel-Crafts-type reactions. For instance, 2-formyl-1-methylbenzimidazole has been shown to react with a range of arenes (such as benzene (B151609), toluene, and anisole) in the presence of a superacid like trifluoromethanesulfonic acid (TfOH). beilstein-journals.orgnih.gov These reactions proceed on the formyl group to yield 2-diarylmethylbenzimidazoles in good yields. beilstein-journals.orgnih.gov The reaction with benzene in TfOH produces 2-bis(phenyl)methyl-1-methyl-1H-benzo[d]imidazole, showcasing the aldehyde's utility in forming new carbon-carbon bonds. beilstein-journals.org

The table below summarizes the results of Friedel-Crafts reactions between 2-formyl-1-methylbenzimidazole and various arenes, demonstrating the versatility of the formyl group after deprotection. beilstein-journals.orgnih.gov

AreneAcid CatalystProductYield (%)Reference
BenzeneTfOH2-Bis(phenyl)methyl-1-methyl-1H-benzo[d]imidazole86 beilstein-journals.org
TolueneTfOH2-Bis(4-methylphenyl)methyl-1-methyl-1H-benzo[d]imidazole84 beilstein-journals.org
AnisoleTfOH2-Bis(4-methoxyphenyl)methyl-1-methyl-1H-benzo[d]imidazole75 beilstein-journals.org
ChlorobenzeneTfOH2-Bis(4-chlorophenyl)methyl-1-methyl-1H-benzo[d]imidazole54 beilstein-journals.org
BenzeneH₂SO₄2-Bis(phenyl)methyl-1-methyl-1H-benzo[d]imidazole15 beilstein-journals.org

Reactivity and Functionalization of the Benzimidazole Heterocycle

The benzimidazole core itself is a robust aromatic system that can undergo functionalization on both the benzene and imidazole (B134444) rings. The presence of the dimethoxymethyl group at the C2 position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene portion of the benzimidazole nucleus is susceptible to electrophilic aromatic substitution. Theoretical calculations and experimental results show that positions 5 and 6 are the most electron-rich and, therefore, the most reactive towards electrophiles. tandfonline.comchemicalbook.com The fusion of the imidazole ring deactivates the benzene ring slightly compared to benzene itself, but substitutions such as nitration and halogenation can be achieved under controlled conditions.

Nitration of 2-alkyl-5-methylbenzimidazole with a mixture of nitric and sulfuric acids results in the introduction of a nitro group at the 6-position. researchgate.netresearchgate.net Similarly, halogenation of 2-alkyl-5-chlorobenzimidazoles with bromine in acetic acid or with N-bromosuccinimide leads to substitution at the 6-position. tandfonline.comtandfonline.com If both the 5- and 6-positions are blocked, electrophilic substitution can be directed to the 4- or 7-positions. tandfonline.com

Starting MaterialReagentsReaction TypePosition of SubstitutionReference
2-Alkyl-5-chlorobenzimidazoleBr₂ / Acetic AcidBromination6 tandfonline.com
2-Alkyl-5-methylbenzimidazoleN-Chlorosuccinimide / ChloroformChlorination6 tandfonline.com
2-Alkyl-5-methylbenzimidazoleHNO₃ / H₂SO₄Nitration6 researchgate.net
2-Alkyl-5,6-dibromobenzimidazoleHNO₃ / H₂SO₄Nitration4/7 tandfonline.com

Nucleophilic Addition and Substitution Reactions on the Imidazole Ring

The imidazole ring of benzimidazole exhibits its own characteristic reactivity. The C2 carbon is electron-deficient and is the most common site for nucleophilic attack, especially when substituted with a good leaving group. chemicalbook.comijdrt.com In the case of this compound, the dimethoxymethyl group is not a leaving group, so direct nucleophilic substitution at C2 is not feasible.

However, the reactivity of this position is well-established from studies on related compounds. For example, 2-chlorobenzimidazoles readily undergo nucleophilic substitution. ijdrt.com The reaction of 2-chloro-1-methylbenzimidazole with nucleophiles like sodium methoxide (B1231860) or ethoxide proceeds smoothly to yield the corresponding 2-alkoxy derivatives. ijdrt.com Unsubstituted 2-chlorobenzimidazole (B1347102) is less reactive because powerful nucleophiles can abstract the acidic N1 proton, forming an anion that retards the substitution at C2. ijdrt.com Another example is the Chichibabin amination reaction, where 1-substituted benzimidazoles can be aminated at the C2 position by treatment with sodium amide. longdom.org

N1-Alkylation and Other Substitutions on the Imidazole Nitrogen

The nitrogen atom at the N1 position of the imidazole ring is nucleophilic and readily undergoes substitution reactions, most commonly alkylation. The N-H proton is acidic (pKa approx. 12.8) and can be removed by a base to form a benzimidazolide (B1237168) anion. chemicalbook.com This anion is a potent nucleophile that reacts with various electrophiles, particularly alkyl halides, to form N1-substituted benzimidazoles. chemicalbook.com

A variety of conditions have been developed for the N-alkylation of 2-substituted benzimidazoles. These methods include using bases like potassium hydroxide in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate, or using powdered sodium hydroxide in a solvent-free system. researchgate.netgoogle.com These approaches are efficient for reacting benzimidazoles with a range of alkyl bromides and chlorides. researchgate.netacs.org

Benzimidazole SubstrateAlkylating AgentBase / CatalystSolventProductReference
2-Substituted BenzimidazoleC₃–C₁₀ Alkyl Bromides30% aq. KOH / TBHS-N1-Alkyl-2-substituted benzimidazole researchgate.net
Benzimidazolen-Butyl BromidePowdered NaOH / TBABSolvent-free1-n-Butylbenzimidazole google.com
BenzimidazoleBenzyl Bromide50% aq. NaOH / SDSWater1-Benzylbenzimidazole lookchem.com
3-(2-aminophenyl)quinazolin-4(3H)-oneAllyl BromideCs₂CO₃ / Cu(OAc)₂DMFN-Allyl substituted product acs.org

TBHS: Tetrabutylammonium hydrogen sulfate; TBAB: Tetrabutylammonium bromide; SDS: Sodium dodecyl sulfate; DMF: Dimethylformamide.

Multi-Component Reactions and Cascade Transformations of this compound

While direct applications of this compound in multi-component and cascade reactions are not extensively documented, its role as a stable precursor to the reactive intermediate, benzimidazole-2-carbaldehyde, is pivotal. The in situ generation of this aldehyde from its dimethyl acetal under acidic conditions provides a versatile entry point for the synthesis of complex, fused heterocyclic systems. These reactions capitalize on the reactivity of the aldehyde group at the C2-position of the benzimidazole core, enabling the construction of novel molecular architectures through sequential bond-forming events.

A significant application of this strategy is in the synthesis of tetracyclic benzo nycu.edu.twacs.orgimidazo[2,1-a]isoquinolines. nih.govnih.gov These compounds are of interest due to their structural similarity to bioactive natural products. One-pot protocols have been developed that utilize precursors which effectively generate a benzimidazole-2-carbaldehyde intermediate to react with other components. nih.gov

For instance, a one-pot, three-component reaction can be envisioned where an ortho-phenylenediamine, an ortho-cyanobenzaldehyde, and an alkylating agent combine to form functionalized benzo nycu.edu.twacs.orgimidazo[2,1-a]isoquinolines. nih.gov Although this specific example doesn't start with a pre-formed benzimidazole, it illustrates a cascade process where a benzimidazole core is formed and subsequently annulated. A hypothetical reaction starting with this compound would involve its hydrolysis to the aldehyde, followed by reaction with a suitable nucleophile and subsequent cyclization to build the isoquinoline (B145761) ring.

A notable example of a cascade reaction involving a benzimidazole-2-aldehyde derivative is the Pictet-Spengler reaction. This reaction has been employed for the regioselective synthesis of benzimidazole-linked imidazo[1,2-a]quinoxalines. nycu.edu.tw In this approach, the aldehyde group of a benzimidazole derivative condenses with an amine, and a subsequent intramolecular cyclization occurs. nycu.edu.tw Aldehydes bearing electron-withdrawing groups tend to directly yield the aromatized product, while those with electron-donating groups may initially form a dihydro intermediate that subsequently aromatizes. nycu.edu.tw This demonstrates the utility of the aldehyde functionality at the C2 position in directing complex cyclization cascades.

The following table summarizes a representative multi-component reaction for the synthesis of benzo nycu.edu.twacs.orgimidazo[2,1-a]isoquinolines, illustrating the type of transformation in which this compound could serve as a key precursor.

Reactant 1Reactant 2Reactant 3Catalyst/ReagentProductReaction Type
o-Phenylenediamineo-CyanobenzaldehydeAlkylating Agent (R-Br)KI, K₂CO₃Amino-functionalized benzo nycu.edu.twacs.orgimidazo[2,1-a]isoquinolinesOne-pot, Three-component Tandem Cyclization
Table 1: Example of a Multi-Component Reaction for the Synthesis of Fused Benzimidazole Heterocycles. nih.gov

Furthermore, the Ugi four-component reaction (Ugi-4CR) represents another powerful tool in multicomponent chemistry. While specific examples starting with benzimidazole-2-carbaldehyde are part of broader synthetic strategies, the reaction's versatility in combining an aldehyde, an amine, a carboxylic acid, and an isocyanide makes it highly applicable for generating diverse benzimidazole-containing scaffolds. rsc.orgnih.gov A post-Ugi transformation, such as an intramolecular cyclization, could then be employed to construct fused ring systems. For example, a synthetic route could involve the Ugi reaction of benzimidazole-2-carbaldehyde, an amine, a carboxylic acid, and an isocyanide, followed by a subsequent cyclization step to yield complex heterocyclic structures. rsc.org

The following table details the compounds mentioned in this article.

Compound Name
This compound
Benzimidazole-2-carbaldehyde
Benzo nycu.edu.twacs.orgimidazo[2,1-a]isoquinoline
Imidazo[1,2-a]quinoxaline
o-Phenylenediamine
o-Cyanobenzaldehyde
Table 2: List of Chemical Compounds.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Dimethoxymethyl 1h Benzo D Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of benzimidazole (B57391) derivatives in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of 2-(dimethoxymethyl)-1H-benzo[d]imidazole is expected to display distinct signals corresponding to the protons of the benzimidazole core and the dimethoxymethyl substituent.

Benzimidazole Protons: The four aromatic protons on the benzo group typically appear as a complex multiplet or two multiplets in the downfield region, generally between δ 7.20 and 7.80 ppm. In symmetrically 5,6-disubstituted analogs, this pattern simplifies. Due to the rapid tautomeric equilibrium of the N-H proton between the two nitrogen atoms at room temperature, the benzimidazole ring is often chemically symmetric on the NMR timescale, leading to an AA'BB' system.

N-H Proton: The imidazole (B134444) N-H proton usually appears as a broad singlet at a chemical shift that can vary significantly (typically δ 12.0-13.0 ppm in DMSO-d₆) depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. rsc.orgresearchgate.net

Dimethoxymethyl Group Protons: The methine proton (-CH(OMe)₂) is expected to resonate as a singlet further downfield than typical aliphatic protons due to the deshielding effect of the two adjacent oxygen atoms and the imidazole ring. The six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) would give rise to a sharp singlet, typically in the δ 3.0-4.0 ppm region.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (H-4/H-7, H-5/H-6)~ 7.20 - 7.80Multiplet
Imidazole (N-H)~ 12.0 - 13.0 (in DMSO-d₆)Broad Singlet
Methine (-CH)~ 5.5 - 6.0Singlet
Methoxy (-OCH₃)~ 3.3 - 3.8Singlet

Carbon-13 NMR (¹³C-NMR) Characterization

The ¹³C-NMR spectrum provides essential information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon environment.

C2 Carbon: The carbon atom at position 2 of the imidazole ring (C2), situated between the two nitrogen atoms, is characteristically deshielded and appears significantly downfield, often in the range of δ 149.0-152.0 ppm. rsc.orgmdpi.com

Benzene (B151609) Ring Carbons: The carbons of the fused benzene ring typically resonate between δ 110.0 and 145.0 ppm. Due to the tautomerism, the pairs C4/C7 and C5/C6 become chemically equivalent, and the bridgehead carbons (C3a/C7a) also show a single resonance. mdpi.comnih.gov

Dimethoxymethyl Group Carbons: The methine carbon (-CH(OMe)₂) is expected in the δ 95.0-105.0 ppm region, characteristic of an acetal (B89532) carbon. The methoxy carbons (-OCH₃) would appear as a single peak in the δ 50.0-60.0 ppm range.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
C2~ 149.0 - 152.0
C3a / C7a~ 135.0 - 144.0
C4 / C7~ 111.0 - 120.0
C5 / C6~ 121.0 - 124.0
Methine (-CH)~ 95.0 - 105.0
Methoxy (-OCH₃)~ 50.0 - 60.0

Advanced Two-Dimensional NMR Techniques for Connectivity Assignments

To confirm the assignments made from 1D NMR spectra and to establish the complete molecular connectivity, various 2D NMR experiments are employed. science.govusm.my

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. For this molecule, it would primarily show correlations among the coupled protons of the aromatic ring, helping to delineate the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). It would be used to definitively link the aromatic proton signals to their corresponding carbon signals and to confirm the assignments for the methine and methoxy groups. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). Key expected correlations for confirming the structure of this compound would include:

A correlation from the methine proton to the C2 carbon of the imidazole ring.

Correlations from the methoxy protons to the methine carbon.

Correlations from the aromatic H-4/H-7 protons to the C2 carbon, confirming the attachment of the substituent at the 2-position. youtube.com

Vibrational Spectroscopy (Infrared Spectroscopy, FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show several key absorption bands. researchgate.netnih.gov

N-H Stretching: A broad absorption band in the region of 3000–3400 cm⁻¹ is characteristic of the N-H stretching vibration, indicative of intermolecular hydrogen bonding. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methine and methoxy groups are expected below 3000 cm⁻¹. ijpsm.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system give rise to a series of medium to strong absorption bands in the 1450–1630 cm⁻¹ region. rsc.org

C-O Stretching: Strong absorption bands corresponding to the C-O stretching of the acetal group are expected in the 1050–1150 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeExpected Frequency (cm⁻¹)Intensity
N-H Stretch (H-bonded)3000 - 3400Broad, Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2980Medium
C=N / C=C Stretch1450 - 1630Medium-Strong
C-O Stretch (Acetal)1050 - 1150Strong

Mass Spectrometry (MS, HRMS, ESI-TOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information from its fragmentation patterns. researchgate.net

For this compound (C₁₀H₁₂N₂O₂), the calculated exact mass is 192.0899 g/mol .

Molecular Ion Peak: In High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be detected as the protonated molecule, [M+H]⁺, at an m/z value of approximately 193.0972. rsc.org

Fragmentation Pattern: The fragmentation of the molecular ion is key to structural elucidation. A primary and highly probable fragmentation pathway would involve the loss of a methoxy radical (•OCH₃, 31 Da) or a molecule of methanol (B129727) (CH₃OH, 32 Da). The most common initial fragmentation for such acetals is the cleavage of a C-O bond, leading to the formation of a stable oxonium ion or a benzimidazolyl-stabilized cation. A prominent fragment ion would be expected at m/z 161, corresponding to the loss of a methoxy group. Subsequent fragmentation could involve the breakdown of the benzimidazole ring system itself, a characteristic pattern for this class of compounds. researchgate.netmjcce.org.mk

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While the specific crystal structure of this compound is not reported in the searched literature, its solid-state characteristics can be inferred from the extensive crystallographic data available for other 2-substituted-1H-benzimidazoles. researchgate.netresearchgate.net

Molecular Structure: The benzimidazole ring system is known to be essentially planar. The conformation of the dimethoxymethyl group relative to this plane would be determined by steric and electronic factors.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules. For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy provides valuable insights into the electronic structure and the extent of conjugation. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic makeup, particularly the nature of its chromophores—the parts of the molecule that absorb light.

The benzimidazole ring system constitutes the core chromophore in this compound. The UV absorption of the parent 1H-benzimidazole is characterized by two main bands that are attributed to π→π* electronic transitions within the conjugated π-system of the fused benzene and imidazole rings. These transitions involve the excitation of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* anti-bonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). Typically, these bands appear in the range of 240-285 nm.

The substituent at the 2-position of the benzimidazole ring plays a crucial role in modifying the electronic absorption spectrum. In the case of this compound, the dimethoxymethyl group (-CH(OCH₃)₂) is an acetal. Unlike an extended π-system (such as a phenyl group) or a powerful electron-withdrawing/donating group, the dimethoxymethyl group is not a chromophore and does not participate in the π-conjugation of the benzimidazole ring. It is considered an auxochrome, a group that can subtly modify the absorption of a chromophore. Consequently, its impact on the position of the absorption maxima (λmax) is expected to be minimal. The UV-Vis spectrum of this compound should, therefore, closely resemble that of the unsubstituted 1H-benzimidazole or simple 2-alkyl derivatives, with the primary absorption bands remaining characteristic of the benzimidazole core's π→π* transitions.

The concept of conjugation is central to understanding the UV-Vis spectra of benzimidazole derivatives. When the extent of the conjugated π-electron system is increased, the energy gap between the HOMO and LUMO decreases. This decrease in energy corresponds to the absorption of light at a longer wavelength, an effect known as a bathochromic or "red" shift. If the dimethoxymethyl group were hydrolyzed to its corresponding aldehyde (-CHO), or if other conjugated groups were introduced onto the benzimidazole skeleton, a significant bathochromic shift would be anticipated. For example, replacing the dimethoxymethyl group with a phenyl group creates a larger, more delocalized π-system, causing the absorption maxima to shift to longer wavelengths. Similarly, the addition of substituents to the benzene portion of the benzimidazole ring can also modulate the electronic transitions and lead to shifts in the absorption spectrum.

To illustrate the typical absorption ranges for the benzimidazole core, the following table presents UV-Vis absorption data for 1H-benzimidazole and some of its simple derivatives in solution.

Compound NameSolventλmax 1 (nm)λmax 2 (nm)Reference
1H-BenzimidazoleEthanol (B145695)~243~278 nist.gov
1H-BenzimidazoleEthanol~249~275, ~282
1-Methyl-1H-benzimidazoleEthanol~249~276, ~283 nist.gov
2-Methyl-1H-benzimidazoleEthanol~242~272, ~279
2-(1H-Pyrrol-2-yl)-1H-benzimidazoleAcetonitrile311- sciforum.net
2-(Thiophen-2-yl)-1H-benzimidazoleAcetonitrile317- sciforum.net

This table is for illustrative purposes to show the electronic absorption characteristics of the benzimidazole core and the effect of simple substituents. Data for this compound is not explicitly available in the cited literature.

The data clearly show that simple alkylation on either the nitrogen or the carbon of the benzimidazole core results in very minor shifts in the absorption maxima, confirming that the primary π→π* transitions of the core structure are largely unperturbed. In contrast, the introduction of another aromatic heterocycle at the 2-position, such as a pyrrole (B145914) or thiophene (B33073) ring, significantly extends the conjugation, leading to a substantial bathochromic shift of the main absorption band to well over 300 nm. sciforum.net This highlights the profound impact of conjugation on the electronic properties and, by extension, the UV-Vis absorption spectra of benzimidazole derivatives.

Computational and Theoretical Investigations of 2 Dimethoxymethyl 1h Benzo D Imidazole Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov DFT methods are used to determine the ground-state electronic energy and density of a molecule, from which numerous properties can be derived. For a molecule like 2-(dimethoxymethyl)-1H-benzo[d]imidazole, DFT calculations would typically be performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to ensure reliable results. researchgate.net

A fundamental step in any computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. mdpi.com This process minimizes the energy of the molecule with respect to the positions of its nuclei, yielding equilibrium bond lengths, bond angles, and dihedral angles.

For this compound, a key aspect of its structure is the conformational flexibility of the dimethoxymethyl group at the 2-position. Conformational analysis, often performed by systematically rotating the rotatable bonds and calculating the energy at each step, would reveal the most stable conformers and the energy barriers between them. researchgate.netresearchgate.net This is crucial as the molecule's shape can significantly influence its biological activity and physical properties.

Illustrative Data for Optimized Geometry:

The following table shows example data that would be obtained from a geometry optimization of this compound.

ParameterValue
Bond Lengths (Å)
N1-C21.38
C2-N31.32
C2-C(methoxy)1.51
C(methoxy)-O1.42
O-CH31.43
**Bond Angles (°) **
N1-C2-N3115
N1-C2-C(methoxy)122
N3-C2-C(methoxy)123
Dihedral Angles (°)
N1-C2-C(methoxy)-O180 (anti-periplanar) or ±60 (gauche)

Note: The data in this table is illustrative and represents typical values for similar chemical bonds. It is not based on actual computational results for this compound.

Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. sapub.orgnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov A small HOMO-LUMO gap generally suggests that a molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole (B57391) ring system, while the LUMO may also be distributed over this aromatic core.

Illustrative Frontier Orbital Data:

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These energy values are hypothetical examples to illustrate the output of a DFT calculation and are not specific to this compound.

DFT calculations are also a valuable tool for predicting spectroscopic data, which can aid in the structural characterization of a compound. nih.gov By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. beilstein-journals.org

These theoretical chemical shifts are often calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Comparing the calculated NMR spectra with experimental data can help to confirm the proposed structure and assign the observed signals to specific atoms in the molecule. beilstein-journals.org This would be particularly useful for unambiguously assigning the protons and carbons of the benzimidazole core and the dimethoxymethyl substituent in this compound.

Reactivity and Stability Descriptors

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of conceptual DFT descriptors that quantify the reactivity and stability of a molecule.

Global reactivity indices are properties that describe the reactivity of the molecule as a whole. These are derived from the energies of the frontier orbitals and include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness; softer molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment. nih.gov

Local reactivity indices, such as Fukui functions, identify which atoms or regions within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for predicting the regioselectivity of chemical reactions.

Illustrative Global Reactivity Descriptors:

DescriptorValue (eV)
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.38
Electrophilicity Index (ω)2.80

Note: This data is for illustrative purposes and does not represent calculated values for this compound.

The Molecular Electrostatic Potential (MESP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov It provides a clear picture of the charge distribution and is used to predict how a molecule will interact with other molecules, particularly in biological systems.

The MESP surface is color-coded to indicate different potential regions:

Red: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen. researchgate.net

Blue: Regions of positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially those attached to heteroatoms. researchgate.net

Green: Regions of neutral potential.

For this compound, the MESP surface would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the dimethoxymethyl group, highlighting these as sites for hydrogen bonding and electrophilic interaction. researchgate.net Positive potential would be expected around the N-H proton and the protons of the methyl groups.

Intermolecular Interactions and Crystal Packing Studies of this compound Systems

The supramolecular architecture of benzimidazole derivatives, including systems related to this compound, is predominantly governed by a network of intermolecular interactions. These interactions are crucial in determining the crystal packing and ultimately influence the physicochemical properties of the solid state. Computational and theoretical investigations, often in conjunction with experimental techniques like X-ray crystallography, provide deep insights into the nature and strength of these interactions.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the most significant directional interactions in the crystal structures of benzimidazole derivatives. The imidazole moiety, with its N-H donor and N acceptor sites, is highly conducive to forming robust hydrogen-bonding networks. niscpr.res.inresearchgate.net In many benzimidazole crystal structures, molecules are linked by N-H···N hydrogen bonds, forming chains or more complex supramolecular assemblies. nih.gov For instance, in the crystal of one benzimidazole derivative, molecules are linked by N-H···N hydrogen bonds to form chains that propagate along a specific crystallographic axis. nih.gov

In addition to the classic N-H···N interactions, other hydrogen bonds such as N-H···O, C-H···O, and O-H···N are also frequently observed, particularly when substituents with oxygen atoms are present. researchgate.netnih.gov These interactions contribute to the formation of layered or three-dimensional structures. For example, in certain derivatives, a layer structure is generated by C—H···O and C—H···N hydrogen bonds. researchgate.net The presence of a dimethoxymethyl group in this compound would introduce additional oxygen atoms, making C-H···O interactions particularly relevant to its crystal packing.

Computational methods, such as Density Functional Theory (DFT), are employed to analyze the strength and geometry of these hydrogen bonds. researchgate.net The Quantum Theory of Atoms in Molecules (AIM) is another powerful tool used to characterize non-covalent bonds, including hydrogen bonds, based on the analysis of critical points in the electron density. mdpi.comnih.gov

Table 1: Common Hydrogen Bonding Interactions in Benzimidazole Derivatives

DonorAcceptorInteraction TypeCommon Supramolecular Motifs
N-HNN-H···NChains, Dimers
N-HON-H···OLayers, 3D Networks
C-HOC-H···OLayers, Ribbons
O-HNO-H···NDimers, Chains
C-HNC-H···NLayers

Examination of Other Non-Covalent Interactions

Beyond conventional hydrogen bonds, a variety of other non-covalent interactions play a crucial role in the crystal packing of benzimidazole systems. These include π-π stacking interactions, C-H···π interactions, and van der Waals forces. The planar benzimidazole ring system is particularly susceptible to π-π stacking, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. nih.gov

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular contacts in a crystal. niscpr.res.inresearchgate.net This analysis allows for the decomposition of the crystal packing into contributions from different types of interactions. Studies on various benzimidazole derivatives have shown that H···H, H···O/O···H, and H···C/C···H contacts are often the most significant contributors to the crystal packing. researchgate.net The analysis of the molecular electrostatic potential (MEP) surface can also help in identifying regions that are prone to non-covalent interactions. nih.gov

Table 2: Key Non-Covalent Interactions and Their Probed Contributions in Benzimidazole Crystal Packing

Interaction TypeDescriptionTypical Contribution to Crystal Packing (Hirshfeld Surface Analysis)
π-π StackingInteraction between aromatic ringsVaries, often significant
C-H···πA C-H bond interacting with a π-system10-20%
H···Hvan der Waals interactions between hydrogen atoms20-60%
H···O/O···HContacts involving hydrogen and oxygen atoms15-30%
H···C/C···HContacts involving hydrogen and carbon atoms10-20%

Tautomerism and Isomerism Studies in Benzimidazole Derivatives

The benzimidazole scaffold is known to exhibit prototropic tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the imidazole ring. encyclopedia.pub This results in two tautomeric forms that are in dynamic equilibrium. encyclopedia.pub The position of this equilibrium can be influenced by factors such as the nature and position of substituents, the solvent, and the solid-state packing.

Computational studies, often employing quantum chemical methods like DFT, are instrumental in investigating the relative stabilities of different tautomers and isomers. researchgate.netumich.edu These calculations can predict the most stable tautomeric form in the gas phase or in solution, providing insights that complement experimental data from techniques like NMR spectroscopy. beilstein-journals.org For N-unsubstituted benzimidazoles, prototropic tautomerism can lead to an averaging of NMR signals for symmetrically disposed carbon and nitrogen atoms. beilstein-journals.org However, in the solid state or in certain solvents, the tautomerism can be "blocked," leading to distinct signals for these atoms. beilstein-journals.org

In the case of 2-substituted benzimidazoles, such as this compound, the two tautomeric forms are equivalent due to the symmetry of the substitution at the C2 position. However, for asymmetrically substituted benzimidazoles, for instance at the 5(6)-position, distinct isomers can exist, and their relative stabilities are a subject of computational investigation. researchgate.netumich.edu These studies often involve the calculation of thermodynamic parameters to determine the equilibrium constants between the different tautomeric and isomeric forms. umich.edu

The understanding of tautomeric and isomeric equilibria is fundamental, as the different forms can exhibit distinct chemical reactivity and biological activity. encyclopedia.pub Computational models allow for a detailed exploration of the potential energy surface and the factors governing the interconversion between different tautomers and isomers.

Potential Non Biological Applications and Material Science Perspectives of Benzimidazole Derivatives

Role as Key Synthetic Intermediates for Diverse Molecular Architectures

The benzimidazole (B57391) framework serves as a fundamental building block for a vast range of more complex molecules. Its synthesis is often straightforward, typically involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde, a process that can be catalyzed under various conditions. nih.govresearchgate.netsemanticscholar.org This accessibility makes the benzimidazole core an attractive starting point for constructing elaborate molecular architectures.

Once formed, the benzimidazole structure offers multiple sites for further chemical modification. The hydrogen atom on the imidazole (B134444) nitrogen can be substituted, and the benzene (B151609) ring can undergo electrophilic substitution, allowing for the introduction of various functional groups. nih.govnih.gov This versatility is crucial for creating tailored molecules for specific applications in material science.

In the context of the specific compound 2-(dimethoxymethyl)-1H-benzo[d]imidazole , the dimethoxymethyl group at the 2-position is structurally analogous to a protected carboxylic acid or aldehyde functional group. More importantly, similar structures, such as N,N'-dimethoxymethyl-biimidazoles, highlight the role of the dimethoxymethyl moiety as a protecting group for the imidazole nitrogen atoms. researchgate.net This protection strategy is instrumental in synthetic chemistry, as it allows other parts of the molecule to be modified without interference from the reactive N-H group. Subsequently, the protecting group can be removed to yield the desired final structure, a technique essential for the controlled synthesis of complex polymers and other macromolecules. researchgate.net For instance, N-alkylation or N-acylation reactions can be precisely controlled by first protecting the imidazole nitrogen, carrying out the desired reaction on another part of the molecule, and then deprotecting it. nih.gov

Applications in Advanced Functional Materials

The inherent properties of the benzimidazole ring system—such as its planarity, aromaticity, and electron-accepting nature—make it an ideal component for advanced functional materials. researchgate.net Its incorporation into larger molecular systems can impart desirable thermal stability, charge-transport characteristics, and photophysical properties.

Benzimidazole derivatives are integral to the synthesis of high-performance and functional polymers. One of the most well-known classes is polybenzimidazoles (PBI), which are renowned for their exceptional thermal and chemical stability and are used in demanding applications like protective apparel and membranes for fuel cells. dtu.dkresearchgate.net

Furthermore, the benzimidazole unit is a valuable component in π-conjugated polymers, which are materials with alternating single and double bonds that exhibit interesting electronic and optical properties. researchgate.netacs.org These polymers are investigated for use in organic electronics. Benzimidazole can act as an electron-accepting unit within the polymer backbone, which is a key strategy for creating donor-acceptor type polymers with tunable band gaps. researchgate.net

A relevant example involves the dehalogenative polycondensation of a diiodo-dimethoxymethyl-biimidazole monomer using a zerovalent nickel complex to produce poly(N,N'-dimethoxymethyl-2,2'-biimidazole-5,5'-diyl), or PBIm(NMOM). researchgate.net This polymer serves as a precursor, which can then be deprotected to afford the parent poly(2,2'-imidazole-5,5'-diyl). researchgate.net The properties of these polymers demonstrate the utility of the benzimidazole core in creating processable and functional polymeric materials. researchgate.net

PolymerMonomerPolymerization MethodNumber-Average Molecular Weight (Mn)UV-vis Absorption Peak (λmax)Key Feature
Poly(N,N'-dihexyl-2,2'-biimidazole-5,5'-diyl) (PBIm(NHex))5,5'-Dibromo-N,N'-dihexyl-2,2'-biimidazoleDehalogenative Polycondensation15000308 nm (in CHCl3)Forms a copper(II) complex. researchgate.net
Poly(N,N'-dimethoxymethyl-2,2'-biimidazole-5,5'-diyl) (PBIm(NMOM))5,5'-Diiodo-N,N'-dimethoxymethyl-2,2'-biimidazoleDehalogenative Polycondensation12000-Deprotection yields poly(2,2'-imidazole-5,5'-diyl). researchgate.net
Poly(benzimidazole-4,7-diyl)4,7-DibromobenzimidazoleDehalogenative Polycondensation--Shows both n- and p-type doping cycles. scite.ai
Poly(2-n-heptyl-benzimidazole-alt-9,9-di-n-octylfluorene) (PBIF)-Suzuki Cross-Coupling--Dually dopable with acid/base. acs.org

The two nitrogen atoms within the imidazole portion of the benzimidazole ring make it an excellent N-donor ligand for coordinating with metal ions. mdpi.com This property has been extensively utilized to create a wide variety of coordination compounds and metal-organic frameworks (MOFs). mdpi.comglobethesis.comresearchgate.net The resulting metal complexes often exhibit unique structural, spectral, and catalytic properties. dntb.gov.ua

Benzimidazole derivatives can act as monodentate, bidentate, or bridging ligands, leading to diverse and complex architectures, from simple mononuclear complexes to intricate 3D coordination polymers. mdpi.comglobethesis.com The coordination of the ligand to a metal ion can be confirmed by spectroscopic methods, such as Fourier-transform infrared (FT-IR) spectroscopy, where shifts in the vibrational frequencies of the C=N and C=C bonds are observed upon complexation. mdpi.com For example, in the synthesis of zinc(II) complexes, the ν(C=N) and ν(C=C) vibrational modes of the free benzimidazole ligands shift to either higher or lower frequencies, indicating coordination between the metal ion and the nitrogen donor atoms. mdpi.com

Metal IonBenzimidazole Ligand TypeCoordination ModeResulting StructureAnalytical TechniqueReference
Zinc(II)Various substituted benzimidazolesCoordination via N-donor atomsDinuclear coordination compounds [Zn2Cl4(L)2]FT-IR, XRD mdpi.com
Cadmium(II)Various substituted benzimidazolesMonodentate via imidazole nitrogen or bidentate via pyridine (B92270) and imidazole nitrogensMononuclear complexesFT-IR, TG-MS nih.gov
Cobalt(II)1,2-bis(benzimidazol-1-ylmethyl)benzene-3D pcu networkSingle-crystal XRD globethesis.com
Silver(I)1,3-bis(1-(pyridin-4-ylmethyl)-benzimidazol-2-yl)propane-3D new topologySingle-crystal XRD globethesis.com

The benzimidazole scaffold is a prominent component in materials designed for optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net Its strong electron-withdrawing properties make it suitable for use as an emitter, a host material for phosphorescent or fluorescent dyes, or as an electron-transporting material in OLEDs. researchgate.netacs.org

In OLEDs, derivatives of carbazole (B46965) fused with benzimidazole or phenanthroimidazole substituents have demonstrated high triplet energies and efficient bipolar charge transport, leading to the fabrication of efficient blue-emitting devices. mdpi.com By carefully designing the molecular structure, researchers can create materials with specific properties. For example, pyrene-benzimidazole derivatives have been synthesized as novel blue emitters, where the bulky benzimidazole groups help to reduce intermolecular aggregation and improve photoluminescence efficiency in the solid state. mdpi.com The performance of these materials is evaluated in prototype OLED devices, with key metrics including external quantum efficiency (EQE), luminance, and CIE color coordinates. acs.orgmdpi.com

Material/CompoundRole in OLEDMax. EQE (%)Max. Luminance (cd/m²)Emission Color (CIE Coordinates)Reference
1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyreneBlue Emitter4.3290Blue (0.148, 0.130) mdpi.com
o-mCPBI (bipolar host) with green phosphorescent emitterHost> 20-Green acs.org
Carbazole-diphenyl imidazole derivativeFluorescent Emitter1.11430Deep-Blue (0.16, 0.08) mdpi.com
Carbazole-diphenyl imidazole derivative with green phosphorescent guestHost8.3-Green mdpi.com

Benzimidazole derivatives can function as photosensitizers, which are molecules that absorb light and transfer the energy to another molecule, thereby initiating a photochemical reaction. acs.org This property is exploited in photocatalysis and in dye-sensitized solar cells (DSSCs).

In the context of photocatalysis, benzimidazoles have been used in systems for the sustainable synthesis of other valuable chemicals. For example, a one-pot, tandem process has been developed for the photocatalytic synthesis of benzimidazole derivatives themselves, starting from a nitro compound and ethanol (B145695). cnr.it In this system, a TiO2-based photocatalyst promotes the dehydrogenation of ethanol to produce both the hydrogen needed for nitro group reduction and the aldehyde required for cyclization. cnr.it

Ruthenium complexes containing 2-(2′-pyridyl)benzimidazole ligands have been synthesized and studied as photosensitizers for DSSCs. rsc.org In these devices, the photosensitizer is anchored to a semiconductor surface (like TiO2), absorbs sunlight, and injects an electron into the semiconductor's conduction band, initiating the flow of electric current. rsc.org Although the efficiency of these particular benzimidazole-based sensitizers was modest, the research demonstrates their potential in solar energy conversion. rsc.org Additionally, biomimetic benzimidazole-based motifs have been used in metal-free systems for the photochemical regeneration of organic hydride donors, which are important for applications like CO2 reduction. osti.gov

Role in Catalyst Design and Industrial Chemical Processes

The benzimidazole structure is a valuable platform for the design of catalysts for a range of organic transformations and industrial processes. Their derivatives can act as ligands for metal catalysts, or the benzimidazole unit itself can be incorporated into a larger catalytic framework. researchgate.net

Benzimidazole Schiff base metal complexes, for instance, have shown significant catalytic activity in reactions such as the oxidation of olefins and alcohols. researchgate.net In the field of green chemistry, there is a strong focus on developing efficient and recyclable catalysts for benzimidazole synthesis itself, with various metal-based and metal-free systems being reported. nih.govmdpi.com

More recently, benzimidazole derivatives have been used to construct porous ionic polymers (BIPs) that serve as highly effective metal-free heterogeneous catalysts. nih.gov These materials have been successfully applied to the cycloaddition of CO2 to epoxides to form cyclic carbonates, a crucial industrial reaction for carbon capture and utilization. The catalytic activity of these polymers is attributed to a synergistic effect between bromide ions, hydrogen bond donors from the benzimidazole N-H groups, and positively charged nitrogen atoms within the polymer network. nih.gov The BZI-NH2 catalyst, in particular, demonstrated high catalytic activity and could be recycled multiple times, highlighting the potential of benzimidazole-based materials in sustainable industrial chemistry. nih.gov

Conclusion and Future Research Directions

Summary of Academic Contributions and Current Understanding

The principal academic contribution of 2-(dimethoxymethyl)-1H-benzo[d]imidazole is its function as a protected aldehyde equivalent. The dimethoxymethyl group masks the reactive aldehyde functionality, allowing for modifications on other parts of the benzimidazole (B57391) ring system before its conversion to the versatile 2-formyl group. This synthetic strategy is pivotal for creating a diverse library of 2-substituted benzimidazoles.

Current understanding recognizes the benzimidazole nucleus as a "privileged scaffold" due to its presence in numerous pharmacologically active agents. srrjournals.comrsc.org Derivatives synthesized from the 2-formyl intermediate (and thus from this compound) have shown a wide spectrum of biological activities. These activities are a major focus of academic and industrial research, with compounds being investigated for various therapeutic applications. nih.gov

Key Therapeutic Areas for Benzimidazole Derivatives:

Anticancer nih.govnih.gov

Antiviral srrjournals.com

Antimicrobial nih.gov

Anthelmintic rsc.orgnih.gov

Anti-inflammatory nih.gov

Antihypertensive nih.gov

The interaction of these derivatives with various biopolymers and receptors is a subject of intense study, underpinning their therapeutic potential. rsc.org

Challenges and Opportunities in Synthesis and Chemical Modification

The synthesis of 2-substituted benzimidazoles, including this compound, has traditionally faced several challenges. The classic approach involves the condensation of o-phenylenediamine (B120857) with a suitable carboxylic acid or aldehyde. enpress-publisher.compnu.ac.ir These methods often require harsh reaction conditions, long reaction times, and can result in low yields, necessitating tedious purification processes. pnu.ac.ir

MethodCatalyst/ConditionsAdvantagesChallenges
Traditional CondensationStrong acids (e.g., HCl), high temperatureWell-establishedHarsh conditions, low yields, side products pnu.ac.ir
Microwave-Assisted Synthesis (MAOS)Microwave irradiationRapid, efficient, higher yields researchgate.netSpecialized equipment required
Nano-catalyzed SynthesisZnO nanoparticles, Montmorillonite clayHigh yields, short reaction times, recyclable catalyst, eco-friendly pnu.ac.irsemanticscholar.orgCatalyst preparation and characterization
Solvent-Free Grindingp-Toluenesulfonic acidEco-friendly, simple isolation, high efficiency nih.govMay not be suitable for all substrates

However, these challenges present significant opportunities for innovation. The development of "green" and more efficient synthetic protocols is a major area of contemporary research. semanticscholar.org Microwave-assisted organic synthesis (MAOS), the use of environmentally benign and recyclable catalysts like ZnO nanoparticles, and solvent-free reaction conditions represent promising avenues to overcome the limitations of traditional methods. researchgate.netsemanticscholar.org For this compound, opportunities also lie in exploring its reactivity beyond simple deprotection, potentially enabling novel chemical modifications before its conversion to the aldehyde.

Emerging Avenues for Fundamental and Applied Research in Benzimidazole Chemistry

The synthetic accessibility of the 2-formyl group from this compound opens up numerous emerging research avenues. The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including condensation reactions to form Schiff bases, hydrazones, and other heterocyclic systems. nih.gov

Emerging Research Applications:

Target-Specific Cancer Therapy: Derivatives are being designed as inhibitors of specific enzymes crucial for cancer progression, such as 17β-HSD10, which is implicated in Alzheimer's disease but also presents a target in other contexts. nih.gov

Novel Ion Channel Modulators: The benzimidazole scaffold is being used to develop specific inhibitors for ion channels like TRPM2, which are involved in diseases such as ischemia/reperfusion injury and neurodegeneration. nih.gov

Advanced Materials: The unique photophysical properties of some benzimidazole derivatives make them candidates for development as fluorescent probes and components in organic light-emitting diodes (OLEDs).

GABA-A Receptor Modulators: The 2-aryl-1H-benzo[d]imidazole structure is being explored as a template for developing positive allosteric modulators of GABA-A receptors, offering potential treatments for various neurological dysfunctions. nih.gov

Fundamental research continues to explore the structure-activity relationships (SAR) of new derivatives, using computational and experimental methods to optimize their biological activity and pharmacokinetic profiles. nih.govresearchgate.net The development of multi-target ligands, where a single benzimidazole-based molecule can modulate several biological targets, is another exciting frontier, potentially leading to more effective treatments for complex diseases. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(dimethoxymethyl)-1H-benzo[d]imidazole and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of o-phenylenediamine with substituted aldehydes under acidic conditions. For example, one-pot methods using acetic acid as a catalyst and solvent at reflux temperatures (~120°C) yield derivatives with high purity . Modifications to the dimethoxymethyl group can be achieved by varying aldehyde precursors (e.g., 3,4-dimethoxybenzaldehyde) . Characterization involves NMR (¹H/¹³C), IR, and HRMS to confirm structural integrity .

Q. How do researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Structural confirmation relies on ¹H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm) and ¹³C NMR (carbonyl/imine carbons at δ 150–160 ppm) . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity . IR spectroscopy identifies key functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .

Q. What role do substituents like the dimethoxymethyl group play in modulating biological activity?

  • Methodological Answer : Substituents influence binding affinity and pharmacokinetics. For instance, electron-donating groups (e.g., methoxy) enhance solubility and stabilize π-π interactions in enzyme binding pockets. In EGFR inhibition studies, derivatives with para-methoxy substitutions showed improved IC₅₀ values compared to unsubstituted analogs . Comparative docking studies (AutoDock Vina) and ADMET predictions (SwissADME) are used to evaluate substituent effects .

Advanced Research Questions

Q. How can computational methods resolve contradictory data on the binding modes of this compound derivatives?

  • Methodological Answer : Contradictions in docking results (e.g., binding to alternative receptor sites) are addressed by combining molecular dynamics (MD) simulations (GROMACS) with free-energy perturbation (FEP) calculations. For example, MD trajectories over 100 ns can validate stable binding conformations, while FEP quantifies energy differences between proposed binding modes . Cross-validation with experimental IC₅₀ data ensures reliability .

Q. What strategies optimize the substituent pattern for enhanced corrosion inhibition or antimicrobial activity?

  • Methodological Answer : Substituent effects are systematically tested via Hammett plots and quantitative structure-activity relationship (QSAR) models. For corrosion inhibition, electron-rich groups (e.g., dimethoxy) increase adsorption on metal surfaces, as shown by electrochemical impedance spectroscopy (EIS) and DFT-based Fukui indices . In antimicrobial studies, halogenated derivatives (e.g., 4-fluoro) exhibit superior activity against S. aureus (MIC = 8 µg/mL) due to enhanced membrane penetration .

Q. How do solvent and catalyst choices impact the efficiency of one-pot syntheses for this compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing intermediates, while nano-SiO₂ catalysts enhance yields (up to 92%) via acid-site activation . Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h conventional) with comparable yields . Solvent-free conditions under ball milling are also explored for green chemistry applications .

Q. What experimental and computational approaches validate tautomeric equilibria in this compound derivatives?

  • Methodological Answer : Tautomerism is studied via variable-temperature NMR (VT-NMR) to detect proton exchange between N1 and N3 positions. DFT calculations at the M06-2X/cc-pVTZ level predict tautomer stability, while UV-Vis spectroscopy monitors shifts in λₘₐₓ due to conjugation changes . X-ray crystallography resolves tautomeric forms in solid-state structures .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the metabolic stability of this compound derivatives?

  • Methodological Answer : Use hepatic microsome assays (human/rat) to measure half-life (t₁/₂) and intrinsic clearance (CLint). LC-MS/MS quantifies parent compound degradation, while CYP450 inhibition assays identify metabolic liabilities. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration for CNS-targeted derivatives .

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits dose-response curves to calculate IC₅₀ values. Bootstrap resampling (n=1000 iterations) estimates confidence intervals. For multi-target agents, synergy scores (e.g., Combenefit) evaluate combination effects .

Conflict Resolution in Research Findings

Q. How can discrepancies between in-silico predictions and in-vitro results for this compound be addressed?

  • Methodological Answer :
    Re-evaluate force field parameters (e.g., GAFF2 vs. CHARMM36) in docking simulations. Validate with experimental binding assays (SPR/ITC) to measure Kd values. If discrepancies persist, consider off-target effects via proteome-wide docking (e.g., DOCKTITE) .

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